Ethyl 4-methoxy-3-sulfamoylbenzoate
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Description
Ethyl 4-methoxy-3-sulfamoylbenzoate is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of this compound, related compounds have been synthesized through various methods. For instance, gefitinib was synthesized starting from methyl 3-hydroxy-4-methoxybenzoate . The process involved alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another study reported the synthesis of six novel nucleoside analogues modified with benzenesulfonamide derivatives .Scientific Research Applications
Synthesis of Neuroleptic Agents
Ethyl 4-methoxy-3-sulfamoylbenzoate has been utilized in the synthesis of potential neuroleptic compounds. For instance, heating ethyl 5-sulfamoyl-2-methoxybenzoate with a series of 3-(tert.amino)propylamines resulted in compounds that underwent pharmacological screening as potential neuroleptics of the sulpiride series. Among these, specific derivatives showed indications of desired psychotropic activity, demonstrating the compound's role in the development of new neuroleptic drugs (Valenta et al., 1990).
Development of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of heterocyclic compounds. A study detailed the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, indicating its utility in creating complex molecules with potential biological activities (Pokhodylo & Obushak, 2019).
Antimicrobial and Antioxidant Studies
Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from this compound. Notably, specific derivatives demonstrated significant antimicrobial and antioxidant activities, highlighting the compound's potential as a starting point for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Corrosion Inhibition
In addition to pharmacological applications, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, a compound related to this compound, was found to be an excellent corrosion inhibitor for mild steel in sulfuric acid media, demonstrating more than 96% efficiency (Bouklah et al., 2006).
Properties
IUPAC Name |
ethyl 4-methoxy-3-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTXPYBQKJOBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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